3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid
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Overview
Description
3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid typically involves multi-step organic reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave irradiation . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis, which allows for the rapid and efficient production of quinoline derivatives. The use of recyclable catalysts and solvent-free conditions can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Esters and amides of quinoline-2,4-dicarboxylic acid.
Scientific Research Applications
3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the development of advanced materials, such as luminescent materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dicarboxylic Acid: Lacks the hydroxyphenyl group, resulting in different reactivity and applications.
2,2’-Biquinoline-4,4’-dicarboxylic Acid: Contains two quinoline units, offering unique coordination chemistry properties.
Uniqueness
3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid is unique due to the presence of the hydroxyphenyl group, which enhances its chemical reactivity and potential applications in various fields. This structural feature allows for the formation of diverse derivatives and coordination complexes, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H11NO5 |
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Molecular Weight |
309.27 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C17H11NO5/c19-10-7-5-9(6-8-10)13-14(16(20)21)11-3-1-2-4-12(11)18-15(13)17(22)23/h1-8,19H,(H,20,21)(H,22,23) |
InChI Key |
XQSXPWNRZVQROF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(=O)O)C3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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